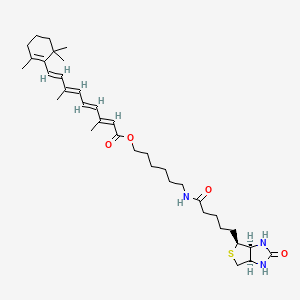

ATRA-biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H55N3O4S |

|---|---|

Molecular Weight |

625.9 g/mol |

IUPAC Name |

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C36H55N3O4S/c1-26(19-20-29-28(3)16-13-21-36(29,4)5)14-12-15-27(2)24-33(41)43-23-11-7-6-10-22-37-32(40)18-9-8-17-31-34-30(25-44-31)38-35(42)39-34/h12,14-15,19-20,24,30-31,34H,6-11,13,16-18,21-23,25H2,1-5H3,(H,37,40)(H2,38,39,42)/b15-12+,20-19+,26-14+,27-24+/t30-,31-,34-/m0/s1 |

InChI Key |

KZTFBAYGLRMTER-WMZLAOOBSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCCCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C)C |

Origin of Product |

United States |

Foundational & Exploratory

ATRA-Biotin: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, function, and experimental application of biotinylated all-trans retinoic acid (ATRA-biotin), a valuable molecular tool for cellular and tissue analysis.

Introduction

This compound is a chemically modified version of all-trans retinoic acid (ATRA), a vital signaling molecule derived from vitamin A.[1] In this conjugate, a biotin molecule is attached to the ATRA structure, enabling researchers to track the localization and interactions of ATRA within cells and tissues.[2][3] The biotin tag serves as a high-affinity handle for detection and purification using streptavidin-based techniques, making this compound an indispensable probe in cellular biology, neuroscience, and drug development. This guide provides a detailed overview of this compound, its synthesis, biological functions, and key experimental protocols.

Core Concepts: Synthesis and Chemical Properties

This compound is synthesized by conjugating biotin to the carboxylic acid group of all-trans retinoic acid, typically through a linker molecule to ensure that the biological activity of ATRA is retained. The resulting conjugate maintains the core structure of ATRA, allowing it to interact with its native cellular partners.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₆H₅₅N₃O₄S |

| Molecular Weight | 625.90 g/mol |

| Appearance | Powder |

| Storage Conditions | -20°C (powder), -80°C (in DMSO) |

Mechanism of Action and Signaling Pathway

This compound functions as an analog of ATRA, a natural ligand for the retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily.[4][5] Upon entering a cell, ATRA binds to RARs, which then form heterodimers with retinoid X receptors (RXRs). This RAR/RXR heterodimer subsequently binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] This signaling cascade plays a critical role in various biological processes, including cell differentiation, proliferation, and apoptosis. The biotin moiety of this compound allows for the visualization and study of these intricate processes.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of ATRA-Biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of the all-trans retinoic acid (ATRA)-biotin conjugate. This molecule serves as a valuable tool for researchers studying the multifaceted roles of ATRA in cellular processes. By attaching a biotin tag to ATRA, scientists can effectively track its localization, identify its binding partners, and elucidate its mechanisms of action.

Introduction to ATRA-Biotin

All-trans retinoic acid (ATRA) is a biologically active metabolite of vitamin A that plays a crucial role in regulating a wide array of physiological processes, including cell growth, differentiation, and apoptosis.[1] Its therapeutic potential has been harnessed in the treatment of acute promyelocytic leukemia (APL).[2] To further investigate the intricate signaling pathways and molecular interactions of ATRA, researchers have developed biotinylated analogues. This compound is a conjugate molecule where biotin is covalently linked to the ATRA molecule, typically at its carboxylic acid terminus. This modification allows for the highly specific and high-affinity interaction between biotin and avidin or streptavidin, enabling a range of biochemical applications.[3] The primary utility of this compound lies in its ability to act as a molecular probe to trace the uptake and distribution of ATRA within cells and tissues.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through an amide coupling reaction between the carboxylic acid group of all-trans retinoic acid and an amine-functionalized biotin derivative. A common and effective method involves the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like N-hydroxysuccinimide (NHS) or a catalyst like 4-dimethylaminopyridine (DMAP).[5]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from methodologies used for similar amide bond formations.[5]

Materials:

-

All-trans retinoic acid (ATRA)

-

Biotin-amine derivative (e.g., N-(3-Aminopropyl)biotinamide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/petroleum ether mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve all-trans retinoic acid (1.0 eq) and a biotin-amine derivative (1.1 eq) in anhydrous DMF.

-

Addition of Coupling Agents: To the stirred solution, add DMAP (0.1 eq) followed by the portion-wise addition of EDC-HCl (1.5 eq).

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure this compound conjugate.[5]

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).[5][6]

Chemical Properties of this compound

The chemical properties of this compound are a composite of its two constituent molecules, influenced by the newly formed amide linkage.

| Property | ATRA | Biotin | This compound (Predicted/Reported) |

| Molecular Formula | C₂₀H₂₈O₂ | C₁₀H₁₆N₂O₃S | C₃₆H₅₅N₃O₄S[7] |

| Molecular Weight | 300.44 g/mol | 244.31 g/mol | 625.90 g/mol [7] |

| Appearance | Yellow to light-orange crystalline powder | White to off-white crystalline powder | Yellowish solid |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, ethanol.[8] | Slightly soluble in water, soluble in DMSO.[9] | Soluble in DMSO and other organic solvents. |

| Stability | Sensitive to light, heat, and oxygen.[3] | Stable under normal conditions. | Expected to be light and heat sensitive due to the ATRA moiety. Should be stored protected from light and at low temperatures.[7] |

| pKa | ~4.7 (carboxylic acid) | ~4.5 (carboxylic acid) | The carboxylic acid pKa of ATRA is absent due to amide bond formation. |

| LogP | ~6.3 | -1.7 | Expected to be highly lipophilic. |

ATRA Signaling Pathways and the Role of this compound

ATRA exerts its biological effects primarily through nuclear retinoic acid receptors (RARs), which belong to the steroid/thyroid hormone receptor superfamily. There are three main isotypes of RARs: RARα, RARβ, and RARγ.[10]

Caption: ATRA signaling through nuclear receptors.

Upon entering the cell, ATRA binds to cellular retinoic acid-binding proteins (CRABPs), which facilitate its transport to the nucleus. In the nucleus, ATRA binds to the ligand-binding domain of RARs, which are heterodimerized with retinoid X receptors (RXRs). This binding induces a conformational change in the RAR-RXR heterodimer, leading to the dissociation of co-repressors and the recruitment of co-activators. This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[10]

The biotin moiety in this compound is not expected to directly participate in the interaction with RARs. However, its presence could potentially influence the binding affinity and kinetics due to steric hindrance. Comparative studies assessing the activation of RARs by ATRA versus this compound are crucial to validate its use as a functional probe. Studies have shown that modifications to the carboxylic acid group of ATRA can impact its ability to activate RARs, highlighting the importance of the terminal carboxyl group for receptor binding.[11]

Experimental Workflows Using this compound

This compound is a versatile tool for various experimental applications aimed at understanding the biology of retinoic acid.

Cellular Uptake and Localization Studies

The biotin tag allows for the visualization of ATRA's cellular uptake and subcellular localization.

Caption: Workflow for visualizing cellular uptake of this compound.

Protocol Outline:

-

Cell Culture: Plate cells of interest and allow them to adhere.

-

Treatment: Treat the cells with this compound at a desired concentration and for various time points.

-

Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound conjugate.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them (e.g., with Triton X-100) to allow intracellular access of the detection reagent.

-

Staining: Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC or Streptavidin-Alexa Fluor 488).

-

Visualization: Visualize the localization of the this compound conjugate within the cells using fluorescence microscopy or confocal microscopy.

Identification of ATRA-Binding Proteins (Pull-Down Assay)

The high affinity of the biotin-streptavidin interaction can be exploited to isolate and identify proteins that bind to ATRA.

Caption: Workflow for identifying ATRA-binding proteins.

Protocol Outline:

-

Cell Lysis: Prepare a cell lysate from the cells or tissue of interest under conditions that preserve protein-protein interactions.

-

Incubation with this compound: Incubate the cell lysate with this compound to allow for the formation of ATRA-protein complexes.

-

Capture with Streptavidin Beads: Add streptavidin-coated magnetic beads or agarose resin to the lysate and incubate to capture the this compound-protein complexes.[12]

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using appropriate elution buffers (e.g., high salt, low pH, or by boiling in SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by protein staining (e.g., Coomassie blue or silver stain) and identify the proteins of interest by mass spectrometry.[13]

Conclusion

This compound is a powerful and versatile tool for investigating the complex biology of retinoic acid. Its synthesis is straightforward, and its applications are numerous, ranging from cellular imaging to the identification of novel interacting partners. This guide provides a foundational understanding and practical protocols for researchers to effectively synthesize and utilize this compound in their studies, ultimately contributing to a deeper understanding of the vital roles of retinoic acid in health and disease.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 7. rsc.org [rsc.org]

- 8. apexbt.com [apexbt.com]

- 9. cn.aminer.org [cn.aminer.org]

- 10. Retinoic acid receptor regulation of decision-making for cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. genscript.com [genscript.com]

- 13. researchgate.net [researchgate.net]

ATRA-Biotin: A Technical Guide for Investigating Nuclear Receptor Interactions

This technical guide provides an in-depth overview of the application of biotinylated all-trans retinoic acid (ATRA-biotin) as a chemical probe for studying nuclear receptors, particularly retinoic acid receptors (RARs). This tool is invaluable for researchers, scientists, and drug development professionals seeking to elucidate the molecular mechanisms of retinoid signaling, identify novel ATRA-binding proteins, and screen for potential therapeutic agents that modulate nuclear receptor activity.

Introduction to ATRA and Nuclear Receptors

All-trans retinoic acid (ATRA), a metabolite of vitamin A, is a crucial signaling molecule that regulates a wide array of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] The biological effects of ATRA are primarily mediated by its interaction with nuclear receptors, specifically the retinoic acid receptors (RARs), which belong to the superfamily of ligand-activated transcription factors.[3][4] There are three main subtypes of RARs: RAR-alpha, RAR-beta, and RAR-gamma, each encoded by a distinct gene.[3]

Upon binding to ATRA, RARs undergo a conformational change and heterodimerize with retinoid X receptors (RXRs).[3][4] This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.[2][3] Given their central role in cellular signaling, RARs are significant targets for drug discovery, particularly in the fields of oncology and dermatology.

The Principle of this compound as a Molecular Probe

This compound is a synthetic analog of ATRA that is covalently linked to a biotin molecule. This modification allows for the "tagging" of ATRA-binding proteins, which can then be isolated and identified using the high-affinity interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M). The biotin tag serves as a handle for affinity purification, enabling the capture of RARs and other potential ATRA-interacting proteins from complex biological mixtures such as cell lysates.[5]

The use of this compound in pull-down assays provides a powerful method to:

-

Identify and characterize proteins that directly bind to ATRA.

-

Investigate the composition of nuclear receptor complexes.

-

Screen for small molecules that compete with ATRA for binding to its receptors.

-

Study the post-translational modifications of RARs in response to ligand binding.

Experimental Workflow: this compound Pull-Down Assay

The following diagram illustrates the general workflow for an this compound pull-down assay coupled with mass spectrometry for protein identification.

Detailed Experimental Protocol

This protocol provides a general framework for performing an this compound pull-down assay. Optimization may be required for specific cell types and experimental goals.

Materials:

-

This compound

-

Cell line of interest (e.g., MCF-7, NB4)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-coated magnetic beads or agarose resin[6]

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer, high concentration of free biotin, or a solution with 70% acetonitrile and 5% formic acid)[7]

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound at a final concentration of 10-100 nM for 2-4 hours. A vehicle control (DMSO) should be included.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and harvest them. Lyse the cells in a suitable lysis buffer on ice for 30 minutes.[6] Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Binding to Streptavidin Beads: Pre-wash the streptavidin beads with wash buffer. Incubate the cell lysate with the pre-washed streptavidin beads for 2-4 hours at 4°C with gentle rotation to allow the this compound-protein complexes to bind to the beads.[8]

-

Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.[9]

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer. Boiling the beads in SDS-PAGE sample buffer is a common method for subsequent analysis by Western blotting. For mass spectrometry, elution with a high concentration of free biotin or an acidic acetonitrile solution is preferred to avoid contamination with streptavidin.[7]

-

Analysis: The eluted proteins can be analyzed by SDS-PAGE and Western blotting using antibodies against specific RARs or other proteins of interest. For a global analysis of ATRA-binding proteins, the eluate can be subjected to mass spectrometry-based proteomic analysis.[10]

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from this compound pull-down experiments followed by quantitative mass spectrometry. The data represents the relative abundance of proteins pulled down from two different cell lines.

| Protein Identified | Gene Symbol | Cell Line A (Relative Abundance) | Cell Line B (Relative Abundance) | Putative Function |

| Retinoic acid receptor alpha | RARA | 5.8 | 7.2 | ATRA receptor, transcription factor |

| Retinoic acid receptor beta | RARB | 2.1 | 0.5 | ATRA receptor, tumor suppressor |

| Retinoic acid receptor gamma | RARG | 3.4 | 4.1 | ATRA receptor, developmental regulator |

| Retinoid X receptor alpha | RXRA | 4.9 | 6.5 | Heterodimerization partner of RARs |

| Cellular retinoic acid-binding protein 2 | CRABP2 | 1.5 | 2.3 | Transports ATRA to the nucleus |

| Novel ATRA-Binding Protein 1 | NABP1 | 1.2 | 0.8 | Unknown, potential new interactor |

Signaling Pathways and Logical Relationships

Canonical ATRA Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of ATRA mediated by nuclear receptors.

Principle of this compound Affinity Purification

This diagram illustrates the logical relationship between the components in an this compound pull-down assay.

Conclusion

This compound is a versatile and powerful tool for the investigation of nuclear receptor biology. The experimental framework provided in this guide offers a robust method for identifying and characterizing ATRA-binding proteins and their associated complexes. The application of this technology will continue to provide valuable insights into the complex regulatory networks governed by retinoid signaling and aid in the development of novel therapeutics targeting nuclear receptors.

References

- 1. All-trans Retinoic Acid as a Versatile Cytosolic Signal Modulator Mediated by CRABP1 [mdpi.com]

- 2. Identification and Characterization of Human Genomic Binding Sites for Retinoic Acid Receptor/Retinoid X Receptor Heterodimers [scirp.org]

- 3. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 4. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. usherbrooke.ca [usherbrooke.ca]

- 10. Advances in targeted proteomics and applications to biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the role of ATRA in cell signaling

An In-depth Technical Guide on the Core of All-Trans Retinoic Acid (ATRA) Cell Signaling

Introduction

All-Trans Retinoic Acid (ATRA), the most biologically active metabolite of vitamin A, is a potent signaling molecule crucial for a vast array of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1][2] Its therapeutic application, most notably in the treatment of Acute Promyelocytic Leukemia (APL), has established it as a cornerstone of differentiation therapy in oncology.[3][4] The pleiotropic effects of ATRA are mediated through a complex network of signaling pathways, traditionally divided into genomic and non-genomic mechanisms. This guide provides a detailed technical overview of the core signaling cascades initiated by ATRA, summarizes key quantitative data, outlines essential experimental protocols for its study, and visualizes the involved pathways for researchers, scientists, and drug development professionals.

Core Signaling Pathways of ATRA

ATRA exerts its cellular effects through two primary modes of action: a well-characterized genomic pathway that directly regulates gene transcription and a more recently elucidated non-genomic pathway that involves rapid, transcription-independent signaling events.

The Genomic (Canonical) Signaling Pathway

The classical mechanism of ATRA action is mediated by nuclear receptors. ATRA, being lipophilic, can cross the cell membrane and enter the nucleus.[5][6] In the nucleus, it binds to Retinoic Acid Receptors (RARs), which exist as three subtypes: RARα, RARβ, and RARγ.[7][8] RARs form heterodimers with Retinoid X Receptors (RXRs).[7][8]

In the absence of ATRA, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[7][9] This DNA-bound complex is associated with corepressor proteins (like NCoR/SMRT) that recruit histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression.[2][9]

The binding of ATRA to the RAR subunit induces a conformational change in the receptor complex. This change causes the dissociation of corepressors and the recruitment of coactivator proteins, such as those with histone acetyltransferase (HAT) activity.[2][10] The subsequent histone acetylation leads to chromatin decondensation, allowing the transcriptional machinery, including RNA Polymerase II, to access the promoter and initiate the transcription of target genes.[2] This intricate process modulates the expression of a wide array of genes that govern cellular fate.[10]

Non-Genomic (Non-Canonical) Signaling Pathways

Beyond its role as a nuclear transcription factor regulator, ATRA can also trigger rapid signaling events at the cell membrane or in the cytoplasm that are independent of gene transcription.[11][12] These non-genomic actions have been reported in various cell types and often involve the modulation of kinase signaling cascades.[11]

For instance, in lung cancer and neuroblastoma cells, ATRA can rapidly activate the ERK (Extracellular signal-Regulated Kinase) signaling pathway within minutes.[11][12] This activation can be mediated by a membrane-associated pool of RARα, which, upon ATRA binding, forms a signaling complex that activates pathways like PI3K/Akt.[11][13] The cellular context is critical, as ATRA can either activate or inhibit ERK signaling depending on the cell type.[11] These rapid responses can influence cell survival, proliferation, and migration, sometimes counteracting the classical anti-proliferative effects of genomic ATRA signaling.[11] Another example of non-genomic action is the regulation of the actin cytoskeleton in platelets, where ATRA disrupts the interaction between RARα and the Arp2/3 complex, inhibiting platelet spreading.[14]

Quantitative Data on ATRA-Receptor Interactions

The efficacy of ATRA signaling is fundamentally dependent on its binding affinity for RARs and the concentration required to elicit a transcriptional response.

Table 1: ATRA Binding Affinities for Retinoic Acid Receptors (RARs)

This table summarizes the apparent dissociation constants (Kd) of ATRA for its nuclear receptors, indicating the strength of the ligand-receptor interaction. Lower Kd values signify higher affinity.

| Receptor Isoform | Ligand | Kd (nM) | Cell/System | Reference(s) |

| RARα | ATRA | 9 | - | [9] |

| RARβ | ATRA | 3 | - | [9] |

| RARγ | ATRA | 10 | - | [9] |

| Endogenous Nuclear Receptors | ATRA | 5.0 ± 0.3 | HL-60 cells | [15] |

| Endogenous Nuclear Receptors | ATRA | 8.5 ± 0.5 | NB4 cells | [15] |

Table 2: Half-Maximal Effective Concentrations (EC50) for RAR Transactivation

The EC50 value represents the concentration of a ligand that induces a response halfway between the baseline and maximum. This is a critical measure of ligand potency in activating gene transcription via RARs.

| RAR Isoform | Compound | EC50 (nM) | Cell Line | Reference(s) |

| RARα | ATRA | 169 | COS-7 | [16] |

| RARα | 9-cis-RA | 13 | COS-7 | [16] |

| RARα | 4-oxo-RA | 33 | COS-7 | [16] |

| RARβ | ATRA | 9 | COS-7 | [16] |

| RARβ | 4-oxo-RA | 8 | COS-7 | [16] |

| RARγ | ATRA | 2 | COS-7 | [16] |

| RARγ | 5,6-epoxy-RA | 4 | COS-7 | [16] |

| Endogenous RARs | ATRA | 2.3 | Human Keratinocytes | [17] |

Key Experimental Protocols

Investigating the multifaceted roles of ATRA requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Luciferase Reporter Assay for RARE-Mediated Transcription

This assay quantitatively measures the ability of ATRA to activate transcription from a RARE. It is a cornerstone for studying the genomic pathway and screening for RAR agonists or antagonists.[16][18]

-

Principle : A reporter plasmid is constructed containing a luciferase gene downstream of a minimal promoter and one or more RAREs (e.g., RARE-tk-Luc).[16] When co-transfected into cells with an RAR expression vector, ATRA-induced activation of the RAR/RXR complex drives luciferase expression, which is quantified by measuring luminescence upon adding a substrate.[18][19]

-

Methodology :

-

Cell Culture : Plate a suitable cell line (e.g., COS-7, SH-SY5Y, or HEK293) in a multi-well plate.[16][18]

-

Transfection : Co-transfect cells with an RAR expression vector (e.g., for RARα, β, or γ), the RARE-luciferase reporter plasmid, and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.[16][18]

-

Treatment : After 24 hours, replace the medium with fresh medium containing various concentrations of ATRA or other test compounds. Include a vehicle control (e.g., DMSO or ethanol).

-

Incubation : Incubate cells for an additional 18-24 hours.

-

Cell Lysis : Wash cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement : Measure the activity of both luciferases (e.g., Firefly and Renilla) in the cell lysate using a luminometer and a dual-luciferase assay system.[19]

-

Data Analysis : Normalize the RARE-driven luciferase activity to the control luciferase activity. Plot the normalized activity against the ligand concentration to determine EC50 values.[16]

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the RAR/RXR complex binds to specific RARE sequences in the DNA of intact cells in response to ATRA treatment. It is a powerful tool to validate direct gene targets.

-

Principle : Proteins bound to DNA in living cells are cross-linked. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., RARα) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed by qPCR to quantify the enrichment of specific target sequences.[20]

-

Methodology :

-

Cell Treatment & Cross-linking : Treat cells (e.g., U937 AML cells) with ATRA or a vehicle control.[20] Add formaldehyde directly to the culture medium to cross-link proteins to DNA.

-

Cell Lysis & Chromatin Shearing : Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation : Incubate the sheared chromatin with an antibody against RARα (or another factor of interest) overnight. Add protein A/G beads to pull down the antibody-chromatin complexes.

-

Washing & Elution : Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking : Reverse the formaldehyde cross-links by heating. Purify the DNA.

-

qPCR Analysis : Use quantitative PCR (qPCR) with primers designed to amplify the putative RARE-containing promoter region of a target gene. An enrichment of the target sequence in the ATRA-treated sample compared to the control indicates ligand-dependent binding.[20]

-

Myeloid Differentiation Assays (NBT Reduction & CD11b Expression)

These assays are used to assess the functional outcome of ATRA signaling in myeloid leukemia cells, such as HL-60 or NB4, by measuring their differentiation into mature granulocytes.[3][21]

-

Principle :

-

NBT Reduction : Mature, functional granulocytes produce superoxide radicals during the respiratory burst, which can reduce the yellow, water-soluble Nitroblue Tetrazolium (NBT) to a dark-blue, insoluble formazan precipitate.[3]

-

CD11b Expression : CD11b is a cell surface marker whose expression increases significantly as myeloid cells differentiate.[3][21]

-

-

Methodology :

-

Cell Culture and Treatment : Culture leukemia cells (e.g., NB4) and treat with 1 µM ATRA for various time points (e.g., 0, 24, 48, 72, 96 hours).[3]

-

NBT Reduction Assay :

-

Incubate the treated cells with a solution containing NBT and a stimulant like Phorbol 12-myristate 13-acetate (PMA).[3]

-

After incubation (e.g., 30 minutes at 37°C), use a cytospin to prepare slides.

-

Count the percentage of cells containing blue formazan deposits under a microscope. An increase in this percentage indicates functional differentiation.[21]

-

-

CD11b Expression by Flow Cytometry :

-

Harvest the treated cells and wash them with PBS.

-

Incubate the cells with a fluorescently-labeled antibody against CD11b.

-

Analyze the cells using a flow cytometer to quantify the percentage of CD11b-positive cells and the mean fluorescence intensity. An increase in both parameters indicates phenotypic differentiation.[3]

-

-

Conclusion

All-trans retinoic acid is a master regulator of cell fate, operating through a sophisticated dual mechanism. Its genomic pathway, acting via nuclear RAR/RXR heterodimers, directly controls a vast transcriptional network to drive processes like cellular differentiation.[2][7] Complementing this is a rapid, non-genomic signaling arm that modulates cytoplasmic kinase cascades to influence cell behavior on a shorter timescale.[11] A thorough understanding of these distinct but interconnected pathways, supported by quantitative biophysical data and robust experimental validation, is critical for leveraging the full therapeutic potential of ATRA and for the development of novel retinoid-based therapies in oncology and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Gene Expression Profiling during All-trans Retinoic Acid-Induced Cell Differentiation of Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validate User [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. Item - Simplified schematic of the all-trans retinoic acid (ATRA) signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 7. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Retinoic acid receptor regulation of decision-making for cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. All-Trans Retinoic Acid Induces Proliferation, Survival, and Migration in A549 Lung Cancer Cells by Activating the ERK Signaling Pathway through a Transcription-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Non-genomic activities of retinoic acid receptor alpha control actin cytoskeletal events in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of nuclear retinoic acid binding activity in sensitive leukemic cell lines: cell specific uptake of ATRA and RAR alpha protein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Endogenous retinoic acid receptor (RAR)-retinoid X receptor (RXR) heterodimers are the major functional forms regulating retinoid-responsive elements in adult human keratinocytes. Binding of ligands to RAR only is sufficient for RAR-RXR heterodimers to confer ligand-dependent activation of hRAR beta 2/RARE (DR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Bioluminescence Reporter Assay for Retinoic Acid Control of Translation of the GluR1 Subunit of the AMPA Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ルシフェラーゼ アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. The transcriptional corepressor CBFA2T3 inhibits all- trans-retinoic acid-induced myeloid gene expression and differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

ATRA-Biotin as a Probe for Retinoic Acid Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-trans retinoic acid (ATRA), a metabolite of vitamin A, is a critical signaling molecule that orchestrates a multitude of cellular processes, including differentiation, proliferation, and apoptosis.[1] Its profound biological effects are primarily mediated through the retinoic acid (RA) signaling pathways, making it a key area of research in developmental biology and oncology. The study of these pathways has been significantly advanced by the development of molecular probes that allow for the tracking and isolation of ATRA and its interacting partners. One such powerful tool is the biotinylated derivative of ATRA, ATRA-biotin. This conjugate retains the biological activity of ATRA while the biotin moiety provides a high-affinity handle for detection and purification.[2]

This technical guide provides a comprehensive overview of this compound as a probe for investigating retinoic acid pathways. It covers the synthesis of this compound, its interaction with key proteins in the RA signaling cascade, and detailed protocols for its application in pull-down assays and competitive binding studies.

Retinoic Acid Signaling Pathways

Retinoic acid exerts its effects through two main signaling pathways: the canonical (genomic) and non-canonical (non-genomic) pathways.

Canonical (Genomic) Pathway

The canonical pathway involves the direct regulation of gene expression. ATRA, being lipophilic, can diffuse across the cell membrane. Inside the cell, it is chaperoned by cellular retinoic acid-binding proteins (CRABPs).[3] CRABP2 is known to deliver ATRA to the nucleus, where it binds to retinoic acid receptors (RARs).[4] RARs form heterodimers with retinoid X receptors (RXRs), and this complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][5]

References

- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CRABPs Alter all-trans-Retinoic Acid Metabolism by CYP26A1 via Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular retinoid binding-proteins, CRBP, CRABP, FABP5: effects on retinoid metabolism, function and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

ATRA-Biotin in Cancer Research: A Technical Guide to Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-trans retinoic acid (ATRA), an active metabolite of vitamin A, is a potent regulator of cellular processes, including differentiation, proliferation, and apoptosis.[1][2] Its signaling pathway is crucial for normal development and is frequently deregulated in various cancers.[3][4] ATRA has shown therapeutic success, particularly in Acute Promyelocytic Leukemia (APL).[5][6] However, its broader application in solid tumors is often limited by drug resistance and challenges in understanding its precise molecular interactions within cancer cells.[5]

To overcome these hurdles, chemical biology tools are indispensable. ATRA-biotin, a conjugate of ATRA and biotin, has emerged as a powerful chemical probe.[7] The biotin tag serves as a high-affinity handle for detection and purification, leveraging the exceptionally strong and specific interaction between biotin and avidin or streptavidin.[8][] This guide provides an in-depth overview of this compound's applications in cancer research, focusing on target identification, cellular analysis, and detailed experimental protocols.

Core Concept: The ATRA Signaling Pathway

ATRA exerts its biological effects primarily through a genomic pathway involving nuclear receptors. It diffuses into the cell and nucleus, where it binds to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[10] This interaction modulates gene transcription, leading to the induction of cell differentiation and the inhibition of proliferation.[2][10] Perturbations in this pathway are a hallmark of many cancers.[3]

Applications of this compound in Cancer Research

The conjugation of biotin to ATRA creates a versatile tool for interrogating its complex biology within the cellular environment.

Target Protein Identification

A primary application of this compound is the identification of direct binding partners and components of the cellular machinery that interact with ATRA. This is typically achieved through pull-down assays coupled with quantitative mass spectrometry.[11][12] Biotinylated probes are invaluable for discovering novel targets, validating known interactions, and understanding the mechanisms of drug action or resistance.[8][11]

Cellular Uptake and Localization Studies

This compound can be used to visualize the uptake and subcellular distribution of ATRA in cancer cells.[7] By using fluorescently labeled streptavidin, researchers can track the probe's localization to the cytoplasm, nucleus, or other organelles, providing insights into its transport mechanisms and sites of action.[13][14] Biotin receptors are often overexpressed in cancer cells, which can be leveraged for targeted delivery.[15][16]

Investigating Drug Resistance Mechanisms

By comparing the protein interaction profiles of this compound in ATRA-sensitive versus ATRA-resistant cancer cell lines, researchers can identify proteins or pathways associated with the development of resistance. This comparative proteomic approach can uncover new therapeutic targets to overcome resistance.

Quantitative Data

Quantitative analysis is critical for interpreting the results of this compound experiments. Below are tables summarizing key properties of ATRA and representative data from a hypothetical target identification experiment.

Table 1: Physicochemical Properties of All-trans Retinoic Acid (ATRA)

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 300.44 g/mol | N/A |

| Aqueous Solubility | ~0.21 µM | [5] |

| Log P | 6.3 | [5] |

| Primary Mechanism | RAR/RXR Agonist |[1][2] |

Table 2: Representative Quantitative Proteomics Data from an this compound Pull-Down Assay This table illustrates typical results from a SILAC (Stable Isotope Labeling by Amino acids in Cell culture) experiment comparing proteins pulled down by this compound versus a control.

| Protein ID | Gene Name | Fold Change (this compound vs. Control) | p-value | Known/Potential Function |

| P10276 | RARA | 25.6 | < 0.001 | Retinoic Acid Receptor Alpha |

| P19793 | RXRA | 21.3 | < 0.001 | Retinoid X Receptor Alpha |

| Q9Y262 | FABP5 | 15.8 | < 0.001 | Fatty Acid Binding Protein 5 (transports RA) |

| P04040 | ALDH1A1 | 8.2 | < 0.01 | Aldehyde Dehydrogenase 1 (RA synthesis) |

| Q13951 | ZNF443 | 6.5 | < 0.01 | Novel Zinc Finger Protein (potential target) |

| P62258 | HSP90B1 | 1.1 | 0.45 | Heat Shock Protein (non-specific binder) |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound.

Protocol 1: Synthesis of this compound Conjugate

This protocol outlines the general steps for synthesizing an this compound conjugate, typically involving a linker to preserve the activity of both molecules.

-

Selection of Linker: Choose a linker (e.g., polyethylene glycol, PEG) with appropriate length and functional groups. The linker should connect a non-critical position on the ATRA molecule to the carboxyl group of biotin.

-

Activation of Biotin: Activate the carboxylic acid group of biotin using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU to form an active ester.

-

Conjugation: React the activated biotin with an amino-functionalized ATRA derivative (or vice-versa). The reaction is typically performed in an anhydrous organic solvent like DMF or DMSO.

-

Purification: Purify the this compound conjugate from unreacted starting materials and byproducts using High-Performance Liquid Chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Protocol 2: this compound Pull-Down Assay for Target Identification

This protocol details the workflow for identifying ATRA-interacting proteins from cancer cell lysates.[17][18][19]

-

Cell Culture and Lysis:

-

Culture cancer cells of interest (e.g., 4 x 10^7 cells per condition) to confluency.[17]

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein interactions.

-

Clarify the lysate by centrifugation at ~20,000 x g for 10 minutes at 4°C to remove insoluble material.[18]

-

Determine protein concentration using a BCA assay.

-

-

Incubation with this compound:

-

Incubate the cell lysate (e.g., 1-2 mg total protein) with this compound probe at a predetermined optimal concentration (e.g., 1-10 µM) for 2-4 hours at 4°C with gentle rotation.

-

Include a negative control (e.g., lysate with unconjugated biotin) and a competitive control (lysate with this compound plus an excess of free ATRA).

-

-

Capture of Protein Complexes:

-

Washing:

-

Wash the beads extensively (3-5 times) with lysis buffer to remove non-specifically bound proteins. The stringency of the wash can be adjusted by increasing salt concentration or adding mild detergents.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by competitive elution with a high concentration of free biotin.[17]

-

Separate the eluted proteins by SDS-PAGE. Perform an in-gel trypsin digestion of the protein bands.

-

Alternatively, perform an on-bead trypsin digestion followed by peptide extraction.

-

-

LC-MS/MS Analysis:

-

Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

-

Conclusion

This compound is a highly effective and versatile chemical probe for cancer research. Its application enables the robust identification of molecular targets, elucidation of drug transport and localization, and investigation into the complex mechanisms of drug action and resistance. The methodologies described in this guide, from chemical synthesis to proteomic analysis, provide a framework for researchers to leverage this powerful tool. By providing a deeper understanding of the ATRA signaling network in cancer cells, this compound can accelerate the development of novel therapeutic strategies and help overcome clinical challenges associated with retinoid-based therapies.

References

- 1. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 3. Deregulation of All- Trans Retinoic Acid Signaling and Development in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Current Trends in ATRA Delivery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. db.cngb.org [db.cngb.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Biotinylation: Transforming Precision and Efficiency in Drug Development and Diagnostics - KanBo [kanboapp.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uptake, localization, and noncarboxylase roles of biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluating Cell Membrane Localization and Intracellular Transport of Proteins by Biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. usherbrooke.ca [usherbrooke.ca]

- 18. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pull-Down Assay-2 - Creative Proteomics [creative-proteomics.com]

- 20. Off-the-shelf proximity biotinylation for interaction proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Exploring ATRA-Biotin in Developmental Biology: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

All-trans retinoic acid (ATRA) is a pivotal signaling molecule in developmental biology, orchestrating a wide array of processes from cellular differentiation and proliferation to organogenesis.[1][2][3] Derived from vitamin A, ATRA exerts its effects primarily by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4][5] These ligand-activated receptors form heterodimers and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] To dissect the intricate molecular mechanisms governed by ATRA, chemical probes that enable the identification and characterization of its interacting partners are invaluable. ATRA-biotin is one such probe, where a biotin molecule is conjugated to ATRA, facilitating the affinity-based isolation of its binding proteins for subsequent analysis. This guide provides an in-depth overview of the application of this compound as a tool in developmental biology research, complete with experimental protocols and data interpretation guidelines.

Data Presentation: Quantitative Insights into ATRA Interactions

The efficacy of ATRA and its derivatives is underpinned by their binding affinity to their cognate receptors. While specific quantitative proteomics data for this compound pull-down assays are not extensively published, the following tables provide key quantitative parameters for ATRA and representative data expected from an this compound pull-down experiment.

Table 1: Binding Affinities of All-trans Retinoic Acid (ATRA) to Retinoic Acid Receptors (RARs)

| Receptor Isoform | Ligand | Dissociation Constant (Kd) | Cell Line/System | Reference |

| RARα | ATRA | 5 ± 0.3 nM | HL-60 cells | [6] |

| RARα | ATRA | 0.2-0.7 nM | COS-1 cells (transfected) | [7] |

| RARβ | ATRA | 0.2-0.7 nM | COS-1 cells (transfected) | [7] |

| RARγ | ATRA | 0.2-0.7 nM | COS-1 cells (transfected) | [7] |

| RAR (unspecified) | ATRA | 8.5 ± 0.5 nM | NB4 cells | [6] |

Table 2: Representative Quantitative Proteomics Data from a Hypothetical this compound Pull-Down Assay in Embryonic Stem Cells

| Protein Identified | Gene Name | Function in RA Signaling/Development | Hypothetical Fold Change (this compound vs. Control) | Putative Role |

| Retinoic acid receptor alpha | RARA | Direct receptor for ATRA | High | Bait target |

| Retinoid X receptor alpha | RXRA | Heterodimerization partner of RAR | High | Bait target co-factor |

| Cellular retinoic acid-binding protein 2 | CRABP2 | Transports RA to the nucleus | Moderate | ATRA trafficking |

| Lecithin-retinol acyltransferase | LRAT | Involved in retinoid metabolism | Moderate | Retinoid homeostasis |

| Cytochrome P450 26A1 | CYP26A1 | Degrades retinoic acid | Moderate | Negative feedback |

| Homeobox protein Hox-A1 | HOXA1 | Downstream target gene product | Low | Embryonic patterning |

| Pre-B-cell leukemia homeobox 1 | PBX1 | Transcription factor, RA target | Low | Developmental regulation |

| Myeloid ecotropic viral integration site 1 | MEIS1 | Transcription factor, RA target | Low | Developmental regulation |

Signaling Pathways Involving ATRA

ATRA signaling is broadly categorized into canonical (genomic) and non-canonical (non-genomic) pathways. The canonical pathway involves the direct regulation of gene expression, while the non-canonical pathways involve more rapid, transcription-independent effects.

Canonical Retinoic Acid Signaling Pathway

The canonical pathway is the classical mechanism of ATRA action. Upon entering the cell, ATRA is chaperoned to the nucleus by cellular retinoic acid-binding proteins (CRABPs).[5] In the nucleus, ATRA binds to the RAR-RXR heterodimer, which is typically bound to RAREs on DNA and associated with co-repressor proteins that silence gene expression.[4] Ligand binding induces a conformational change in the RAR, leading to the dissociation of co-repressors and the recruitment of co-activator complexes. These co-activators then promote histone acetylation and chromatin remodeling, facilitating the transcription of target genes.[4]

References

- 1. Retinoic Acid Induces Embryonic Stem Cell Differentiation by Altering Both Encoding RNA and microRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Characterization of nuclear retinoic acid binding activity in sensitive leukemic cell lines: cell specific uptake of ATRA and RAR alpha protein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Leveraging ATRA-Biotin for the Identification of Novel Protein Targets

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical framework for utilizing all-trans retinoic acid (ATRA) conjugated to biotin as a chemical probe to identify and validate novel protein targets. It covers the underlying principles, detailed experimental protocols, data interpretation, and visualization of key processes.

Introduction: The Quest for Novel ATRA Targets

All-trans retinoic acid (ATRA), an active metabolite of vitamin A, is a potent signaling molecule crucial for cell differentiation, proliferation, and apoptosis.[1][2] Its therapeutic efficacy, particularly in treating acute promyelocytic leukemia (APL), is well-documented.[3][4] ATRA's primary mechanism of action is considered "canonical," involving direct binding to nuclear retinoic acid receptors (RARs), which then heterodimerize with retinoid X receptors (RXRs) to regulate gene transcription.[1][5][6]

However, emerging evidence points to non-canonical, transcription-independent ATRA signaling pathways that contribute to its biological effects.[2][7] Identifying the protein targets that mediate these non-genomic actions is a significant challenge in drug development and chemical biology. Affinity-based proteomics, using chemical probes like ATRA-biotin, offers a powerful strategy to directly capture and identify these binding partners from complex biological mixtures.[8][9]

This compound is a conjugate where biotin is covalently linked to the ATRA molecule.[10] This "bait" molecule retains its ability to bind to its protein targets, while the biotin tag allows for highly specific and high-affinity capture using streptavidin-coated solid supports.[8][9] This guide details the workflow for using this compound to "fish" for novel interacting proteins in their native cellular environment, a critical step toward elucidating new mechanisms of action and discovering novel therapeutic targets.

Overview of ATRA Signaling Pathways

Understanding both the established and potential signaling pathways of ATRA is essential for contextualizing the results of a target identification experiment.

Canonical (Genomic) Signaling

The canonical pathway is initiated by ATRA diffusing into the cell and the nucleus, where it binds to RARs. This binding event triggers a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2][5]

Caption: The canonical ATRA signaling pathway involving nuclear receptor binding and gene regulation.

Non-Canonical (Non-Genomic) Signaling

ATRA can also elicit rapid cellular responses that do not depend on gene transcription. For instance, ATRA has been shown to activate signaling cascades like the ERK pathway through a mechanism involving RARα and PI3K, promoting cell survival and migration in certain cancer cells.[7] Identifying the direct protein interactors that initiate these rapid, non-genomic events is the primary goal of using an this compound probe.

Experimental Workflow for Target Identification

The identification of this compound binding partners is a multi-step process that combines affinity purification with sensitive mass spectrometry-based proteomics.

Caption: Step-by-step experimental workflow for identifying protein targets using this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key stages of the this compound pull-down assay.

Protocol 1: Cell Treatment and Lysis

-

Cell Culture: Plate cells of interest (e.g., A549 lung cancer cells, NB4 leukemia cells) and grow to ~80% confluency. The number of cells should be sufficient to yield at least 1-2 mg of total protein per condition.[11]

-

Treatment:

-

Experimental Group: Treat cells with this compound at a predetermined optimal concentration (e.g., 1-10 µM) for a specified duration (e.g., 4-24 hours).[10]

-

Control Groups: To distinguish specific interactors from non-specific binders, include the following controls:

-

Vehicle control (e.g., DMSO).

-

Biotin-only control to identify endogenous biotin-binding proteins.

-

Competition control: Pre-incubate cells with an excess of unlabeled ATRA before adding this compound.

-

-

-

Harvesting: After treatment, wash cells three times with ice-cold phosphate-buffered saline (PBS) to remove residual probe.[12]

-

Lysis:

-

Add a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with 1% Triton X-100 and protease/phosphatase inhibitors) to the cell monolayer.[13][14]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at ~15,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (clarified lysate) for the pull-down assay. Determine protein concentration using a standard method (e.g., BCA assay).

-

Protocol 2: Affinity Purification of this compound Complexes

-

Bead Preparation:

-

Binding:

-

Add 1-2 mg of clarified cell lysate to the prepared beads.

-

Incubate for 2-4 hours at 4°C on a rotator to allow the this compound-protein complexes to bind to the streptavidin beads.[11]

-

-

Washing:

-

After incubation, separate the beads from the lysate.

-

Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step to reduce background. A typical wash series could be:

-

Two washes with lysis buffer.

-

Two washes with a high-salt buffer (e.g., lysis buffer + 500 mM NaCl).

-

Two washes with the original lysis buffer.

-

One final wash with PBS.

-

-

-

Elution:

-

Elute the bound proteins from the streptavidin beads. Common methods include:

-

Competitive Elution: Incubate beads with a buffer containing a high concentration of free biotin (e.g., 2-5 mM) for 30-60 minutes.[12] This is a gentle elution method.

-

Denaturing Elution: Resuspend beads in SDS-PAGE sample buffer and boil for 5-10 minutes. This is effective but denatures the proteins.

-

Acidic Elution: Use a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) and immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.5).[15]

-

-

Protocol 3: Sample Preparation for Mass Spectrometry

-

Protein Digestion: The eluted proteins are typically digested into smaller peptides for MS analysis.

-

If eluted under denaturing conditions, run the sample briefly on an SDS-PAGE gel (in-gel digestion) or perform a solution-based digestion using protocols compatible with detergents.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins overnight with a sequence-grade protease, most commonly trypsin.

-

-

Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove contaminants that can interfere with MS analysis.

-

LC-MS/MS Analysis: Analyze the cleaned peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be used for protein identification and quantification.[16][17]

Data Presentation and Analysis

The primary output of the mass spectrometry analysis is a list of identified and quantified proteins for each sample condition. The goal is to identify proteins that are significantly enriched in the this compound pull-down compared to the control pull-downs.

Quantitative Data Summary

Quantitative data should be structured to clearly highlight potential hits. A label-free quantification (LFQ) intensity or spectral count for each protein is compared across conditions. The results are typically presented in a table format.

Table 1: Hypothetical Results of this compound Pull-Down Proteomics

| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (this compound vs. Control) | p-value | Known Function / Relevance |

|---|---|---|---|---|---|

| P10276 | RARA | Retinoic acid receptor alpha | > 50 | < 0.001 | Known canonical ATRA target |

| P19793 | RXRA | Retinoid X receptor alpha | > 50 | < 0.001 | Known heterodimer partner of RARA |

| P04637 | TP53 | Cellular tumor antigen p53 | 15.2 | < 0.01 | Tumor suppressor, signaling |

| Q13547 | MAPK3 | Mitogen-activated protein kinase 3 (ERK1) | 8.5 | < 0.05 | Non-canonical signaling pathway component |

| P62258 | ACTG1 | Actin, cytoplasmic 2 | 1.2 | > 0.05 | Common non-specific binder |

Note: This table is illustrative. Fold enrichment and p-values are calculated by comparing LFQ intensities between the this compound sample and the biotin-only/vehicle control.

Proteomic Changes Induced by ATRA Treatment

While distinct from direct target identification, analyzing global proteomic changes after ATRA treatment can reveal downstream effects and potential pathway components. Studies have identified numerous proteins modulated by ATRA in APL cells.[3][18]

Table 2: Selected Proteins Differentially Expressed Upon ATRA Treatment in APL Cells (Literature Data)

| Protein Category | Modulated Proteins | Regulation Direction | Reference |

|---|---|---|---|

| Translation Factors | eIF4AI, eIF4G, eIF5, eIF6, eEF1A-1 | Down-regulated | [3][18] |

| Pre-mRNA Processing | hnRNPs C1/C2, K, F; snRNPs D3, E | Down-regulated | [18] |

| Cell Cycle | p21 | Up-regulated | [5] |

| Signal Transduction | 14-3-3epsilon, 14-3-3zeta/delta | Down-regulated |[3] |

This table summarizes findings from expression proteomics studies and does not represent direct binding partners from a pull-down experiment.

Validation of Novel Protein Targets

Mass spectrometry provides a list of candidate interactors. Orthogonal validation is mandatory to confirm these putative interactions.

Caption: A logical workflow for the validation of candidate protein targets identified via proteomics.

Western Blotting

This is the first and most direct validation step.

-

Perform the this compound pull-down as described in Protocol 4.2.

-

Elute the proteins and run them on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a specific antibody against the candidate protein.

-

A band of the correct molecular weight in the this compound lane, which is absent or significantly weaker in control lanes, confirms that the protein was captured.[18]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify the interaction between two proteins in their native cellular context without the use of chemical probes.

-

Lyse untreated cells using a non-denaturing buffer.

-

Incubate the lysate with an antibody against the candidate protein immobilized on Protein A/G beads.

-

Wash the beads to remove non-specific binders.

-

Elute the captured protein complexes.

-

Perform a Western blot on the eluate and probe for a known ATRA-binding protein (like RARα) or, if the interaction is indirect, other members of the putative complex. This confirms that the proteins exist in the same complex within the cell.

Conclusion

The use of this compound as a chemical probe provides a robust and direct method for identifying novel protein binding partners of all-trans retinoic acid. This affinity-based proteomic approach is essential for exploring the non-canonical signaling pathways of ATRA, which remain poorly understood. By combining meticulous affinity purification with high-resolution mass spectrometry and rigorous orthogonal validation, researchers can uncover new drug targets, elucidate complex biological pathways, and gain deeper insights into the multifaceted mechanisms of action of this critical therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 3. Comparative proteomic analysis of all-trans-retinoic acid treatment reveals systematic posttranscriptional control mechanisms in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteome and transcriptome analysis of retinoic acid-induced differentiation of human acute promyelocytic leukemia cells, NB4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Item - Simplified schematic of the all-trans retinoic acid (ATRA) signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 7. All-Trans Retinoic Acid Induces Proliferation, Survival, and Migration in A549 Lung Cancer Cells by Activating the ERK Signaling Pathway through a Transcription-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. usherbrooke.ca [usherbrooke.ca]

- 13. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Protein-Protein Interactions and Topologies in Living Cells with Chemical Cross-linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. Mass spectrometry based proteomics for absolute quantification of proteins from tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Comparative proteomic analysis of all-trans-retinoic acid treatment reveals systematic posttranscriptional control mechanisms in acute promyelocytic leukemia. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for ATRA-Biotin Pull-Down Assay for Retinoic Acid Receptor (RAR)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an All-Trans Retinoic Acid (ATRA)-biotin pull-down assay to isolate and identify proteins that interact with the Retinoic Acid Receptor (RAR). This powerful technique utilizes biotinylated ATRA as a "bait" to capture the RAR protein from a cellular lysate, along with its interacting partners. The resulting protein complex is then isolated using streptavidin-coated beads and can be analyzed by various methods, including Western blotting and mass spectrometry, to elucidate the composition of the RAR interactome.

ATRA-RAR Signaling Pathway

All-Trans Retinoic Acid (ATRA), a metabolite of vitamin A, plays a crucial role in regulating gene expression by binding to Retinoic Acid Receptors (RARs). Upon binding ATRA, RARs form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription. This signaling pathway is fundamental in various biological processes, including cell differentiation, proliferation, and apoptosis.

Caption: ATRA-RAR Signaling Pathway.

Experimental Workflow for ATRA-Biotin Pull-Down Assay

The experimental workflow for the this compound pull-down assay involves several key stages. It begins with the synthesis of biotinylated ATRA, which will serve as the bait. Concurrently, nuclear extracts are prepared from cells of interest to obtain the target RAR protein. The biotinylated ATRA is then incubated with the nuclear extract to allow for the formation of the ATRA-RAR complex. This complex is subsequently captured using streptavidin-coated magnetic beads. After a series of washes to remove non-specific binders, the captured proteins are eluted and analyzed by Western blotting to confirm the presence of RAR and by mass spectrometry to identify novel interacting proteins.

Caption: this compound Pull-Down Workflow.

Experimental Protocols

I. Synthesis of Biotinylated All-Trans Retinoic Acid (this compound)

This protocol is a conceptual outline. The synthesis of biotinylated retinoids can be complex and may require specialized chemical expertise.

-

Materials : All-trans retinoic acid (ATRA), Biotin-PEG-amine, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether, Standard laboratory glassware, and Magnetic stirrer.

-

Activation of ATRA :

-

Dissolve ATRA and NHS in anhydrous DMF.

-

Add DCC to the solution and stir at room temperature for 4-6 hours to form an NHS-activated ATRA ester.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

-

Conjugation with Biotin-PEG-amine :

-

Add Biotin-PEG-amine to the reaction mixture containing the NHS-activated ATRA.

-

Stir the reaction at room temperature overnight.

-

-

Purification :

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Evaporate the DMF under reduced pressure.

-

Purify the crude product using silica gel column chromatography with a DCM/methanol gradient to obtain pure this compound.

-

Confirm the structure and purity of the final product by NMR and mass spectrometry.

-

II. Preparation of Nuclear Extracts

This protocol is adapted for the extraction of nuclear proteins, including RAR, from cultured mammalian cells.

-

Cell Culture and Harvest :

-

Culture cells to 80-90% confluency.

-

Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

-

-

Cytoplasmic Lysis :

-

Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).

-

Incubate on ice for 15 minutes.

-

Add a mild detergent (e.g., NP-40 to a final concentration of 0.1%) and vortex briefly.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the nuclei.

-

-

Nuclear Lysis :

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (20 mM HEPES pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors).

-

Incubate on a rotator for 30 minutes at 4°C.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the nuclear proteins.

-

-

Protein Quantification :

-

Determine the protein concentration of the nuclear extract using a Bradford or BCA protein assay.

-

III. This compound Pull-Down Assay

-

Bead Preparation :

-

Resuspend streptavidin-coated magnetic beads in binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Wash the beads three times with the binding buffer.

-

-

Binding of this compound to Beads :

-

Incubate the washed beads with an excess of this compound (e.g., 10-50 µM) in binding buffer for 1 hour at 4°C with rotation.

-

Wash the beads three times with binding buffer to remove unbound this compound.

-

-

Incubation with Nuclear Extract :

-

Add the prepared nuclear extract (e.g., 1-2 mg of total protein) to the this compound-coated beads.

-

Incubate for 2-4 hours at 4°C with rotation.

-

As a negative control, incubate nuclear extract with beads that have not been coated with this compound.

-

-

Washing :

-

Wash the beads five times with wash buffer (binding buffer with potentially increased salt concentration, e.g., 300-500 mM NaCl, to reduce non-specific binding).

-

-

Elution :

-

Elute the bound proteins by incubating the beads with an elution buffer. Options include:

-

High concentration of free biotin : 2-5 mM biotin in wash buffer.

-

Denaturing elution : 2x SDS-PAGE loading buffer, followed by boiling for 5-10 minutes.

-

Acidic elution : 0.1 M glycine, pH 2.5-3.0.

-

-

IV. Analysis of Pulled-Down Proteins

-

Western Blotting :

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for RAR to confirm its successful pull-down.

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

-

Mass Spectrometry :

-

For identification of interacting proteins, the eluted sample can be subjected to in-gel or in-solution trypsin digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm.

-

Data Presentation

The following table presents hypothetical quantitative data from a successful this compound pull-down experiment followed by mass spectrometry analysis. The data illustrates the enrichment of RAR and a known interacting protein, while a non-interacting protein shows minimal binding.

| Protein | Molecular Weight (kDa) | Peptide Count (this compound) | Peptide Count (Control) | Fold Enrichment |

| Retinoic Acid Receptor α (RARα) | 50 | 45 | 2 | 22.5 |

| Retinoid X Receptor α (RXRα) | 54 | 38 | 3 | 12.7 |

| GAPDH | 37 | 5 | 4 | 1.25 |

Unveiling Protein Interactions with All-trans Retinoic Acid: An Application Note and Protocol for ATRA-Biotin Streptavidin Bead Pull-Down

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-trans retinoic acid (ATRA), a metabolite of vitamin A, is a critical signaling molecule that regulates a vast array of cellular processes, including cell differentiation, proliferation, and apoptosis. Its therapeutic potential, particularly in the treatment of acute promyelocytic leukemia (APL), has been well-established. The biological effects of ATRA are primarily mediated through its interaction with nuclear retinoic acid receptors (RARs), which function as ligand-dependent transcription factors. However, a complete understanding of ATRA's mechanism of action requires the identification of its full spectrum of interacting proteins. The ATRA-biotin streptavidin bead pull-down assay is a powerful affinity purification technique designed to isolate and identify proteins that bind to ATRA, thereby providing valuable insights into its signaling pathways and potential therapeutic targets.

This document provides detailed application notes and a comprehensive protocol for performing an this compound streptavidin bead pull-down assay.